molecular formula C13H21BrN2O B5150016 N'-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5150016
M. Wt: 301.22 g/mol
InChI Key: CGQSANGPVRHARZ-UHFFFAOYSA-N
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Description

N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trimethylated ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the ethane-1,2-diamine moiety and the trimethyl groups. The reaction conditions often involve the use of bromine, iron powder as a catalyst, and acetic anhydride for acetylation protection .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while substitution of the bromine atom with an amine can produce N’-[(5-amino-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine.

Scientific Research Applications

N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the trimethylated ethane-1,2-diamine backbone can interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and methoxy group provides distinct reactivity, while the trimethylated ethane-1,2-diamine backbone offers unique binding properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-[(5-bromo-2-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-9-12(14)5-6-13(11)17-4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQSANGPVRHARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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